5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 2-pyrazinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrazol-3-one: Lacks the pyrazine moiety, making it less versatile in terms of chemical reactivity and biological activity.
5-Methyl-2-phenyl-1H-pyrazol-3-one: Similar structure but without the pyrazine ring, which may result in different chemical and biological properties.
2-Phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one:
Uniqueness
The presence of both the pyrazole and pyrazine rings in 5-Methyl-2-phenyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one makes it unique compared to other similar compounds
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H12N4O/c1-11-9-14(19)18(12-5-3-2-4-6-12)17(11)13-10-15-7-8-16-13/h2-10H,1H3 |
InChI Key |
HCYUOILSCGNNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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